Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate
Description
Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate is a halogenated aromatic ester featuring a hydroxyl group at position 2, an iodine atom at position 5, and a trifluoromethyl group at position 3.
Properties
IUPAC Name |
methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO3/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMFBGVZSJDQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661021 | |
| Record name | Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-48-8 | |
| Record name | Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate typically involves the esterification of 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: The major product is the corresponding benzoquinone derivative.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Substituent Effects on Physical and Chemical Properties
The table below compares Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate (inferred structure) with key analogs identified in the evidence:
Key Differences and Implications
Hydroxyl (-OH) vs. Amino (-NH₂) vs. Methoxy (-OCH₃) at C2 The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the amino (weaker acidity, pKa ≈ 0.72 ) and methoxy groups. This may improve solubility in polar solvents but reduce membrane permeability. Methoxy substitution (as in ) increases lipophilicity, favoring applications in lipid-rich environments (e.g., agrochemical formulations).
Iodine (C5) vs. Bromine (C5) vs. However, iodine’s polarizability may enhance halogen bonding in crystal structures, aiding X-ray diffraction studies . Fluorine (e.g., in ) improves metabolic stability and electronegativity, making analogs suitable for pharmaceuticals requiring prolonged half-lives.
Trifluoromethyl (-CF₃) at C4
- The -CF₃ group is strongly electron-withdrawing, stabilizing the aromatic ring and directing electrophilic substitution to specific positions. This feature is critical in agrochemicals (e.g., sulfonylurea herbicides in ).
Biological Activity
Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, synthesis, and applications in various fields, supported by relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H7F3INO3
- Molecular Weight : Approximately 325.06 g/mol
The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the iodination of methyl 2-hydroxy-4-(trifluoromethyl)benzoate using iodine or iodide sources in the presence of oxidizing agents. The overall yield and purity can vary based on the reaction conditions, including solvent choice and temperature.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzoates can possess antibacterial and antifungal activities. The compound's structural features, particularly the iodine and trifluoromethyl groups, are believed to contribute to these effects.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Methyl 2-hydroxy-5-bromo-4-(trifluoromethyl)benzoate | Antifungal | 25.0 |
Anti-HIV Activity
In a study focusing on non-nucleoside inhibitors of HIV reverse transcriptase, derivatives of iodinated benzoates were evaluated for their efficacy against HIV. This compound showed promising results in inhibiting viral replication, suggesting its potential as a lead compound for anti-HIV drug development .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound exhibits selective cytotoxic effects. For example, it demonstrated an IC50 value of approximately 30 μM against MDA-MB-231 breast cancer cells, indicating moderate activity compared to other known anticancer agents .
Case Studies
- Antimicrobial Screening : A study investigated the antimicrobial efficacy of several halogenated benzoates, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus.
- Anti-HIV Research : In a comparative study of non-nucleoside reverse transcriptase inhibitors, this compound was part of a series evaluated for antiviral activity. It was found to inhibit HIV replication at concentrations lower than many existing treatments, highlighting its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
